molecular formula C21H31N2O3P B2650223 bis(propan-2-yl) {[4-(dimethylamino)phenyl](phenylamino)methyl}phosphonate CAS No. 374550-07-9

bis(propan-2-yl) {[4-(dimethylamino)phenyl](phenylamino)methyl}phosphonate

Cat. No.: B2650223
CAS No.: 374550-07-9
M. Wt: 390.464
InChI Key: FWKQFUAYVYDKQU-UHFFFAOYSA-N
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Description

The compound bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate is a structurally complex organophosphonate featuring a central phosphorus atom bonded to two isopropyl groups and a substituted methyl group. The methyl group is further functionalized with a 4-(dimethylamino)phenyl moiety and a phenylamino group.

Properties

IUPAC Name

4-[anilino-di(propan-2-yloxy)phosphorylmethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N2O3P/c1-16(2)25-27(24,26-17(3)4)21(22-19-10-8-7-9-11-19)18-12-14-20(15-13-18)23(5)6/h7-17,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKQFUAYVYDKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)N(C)C)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate involves multiple steps. One common synthetic route includes the reaction of 4-(dimethylamino)benzaldehyde with aniline to form the intermediate Schiff base. This intermediate is then reacted with diisopropyl phosphite under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or activate specific enzymes. The dimethylamino and phenylamino groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on Bisphenol A (BPA) and its alternatives in thermal paper . Unfortunately, bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate is chemically distinct from BPA derivatives. BPA is a bisphenol with two hydroxyphenyl groups linked by a propane bridge, whereas the queried compound is a phosphonate with aromatic amine substituents.

Key Differences:

Property BPA Alternatives (e.g., BPS, BPF) bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate
Core Structure Bisphenol (two phenolic groups) Organophosphonate (phosphorus center with ester and amine groups)
Functional Groups Hydroxyl, alkyl/aryl bridges Phosphonate, dimethylamino, phenylamino
Applications Thermal paper, plastics Unknown (no data in provided sources)
Toxicity/Regulatory Status Well-documented endocrine disruption No available data

Research Findings:

  • BPA Alternatives : The evidence highlights alternatives like BPS and BPF, which retain structural similarities to BPA but exhibit comparable or higher endocrine-disrupting effects .
  • Phosphonate Analogs: While the provided evidence lacks data on the queried compound, other phosphonates (e.g., glyphosate derivatives) are known for their chelating or pesticidal properties. However, these differ significantly in substituents and applications.

Limitations and Data Gaps

Future studies should prioritize:

Synthesis and characterization of the compound.

Comparative analysis of its reactivity, stability, and bioactivity against other phosphonates or aromatic amines.

Biological Activity

Bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate, also known by its CAS number 374550-07-9, is a complex organophosphate compound characterized by a phosphonate group linked to a bis(propan-2-yl) moiety. Its unique structure, featuring dimethylamino and phenylamino groups, positions it as a candidate for various biological applications, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate is C17H32N2O5PC_{17}H_{32}N_{2}O_{5}P, with a molecular weight of approximately 390.464 g/mol. The compound's structure can be represented as follows:

\text{Structure }\text{bis propan 2 yl 4 dimethylamino phenyl phenylamino methyl}phosphonate}

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to ensure high yields and purity. The synthetic routes may include the use of phosphonates and amines in a controlled environment to yield the desired product.

Phosphonates, including bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate, are known to interact with biological targets through various mechanisms, often inhibiting enzymes that utilize phosphate substrates. This interaction can lead to significant biological effects, including antiviral, antibacterial, and anticancer activities.

Pharmacodynamics and Pharmacokinetics

Research indicates that compounds with similar structures exhibit diverse biological activities. For instance, acyclic nucleoside phosphonates (ANPs), which share structural similarities with bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate, have been shown to possess antiviral properties by mimicking natural phosphates and evading enzymatic degradation .

Case Studies

  • Antiviral Activity : A study on similar phosphonates demonstrated their efficacy against viral infections by acting as non-hydrolyzable phosphate mimics. These compounds were shown to inhibit viral replication effectively .
  • Antibacterial Properties : Research involving phosphonate prodrugs has revealed promising antibacterial activity against specific pathogens, indicating potential applications in treating infections .
  • Cytotoxicity : Investigations into the cytotoxic effects of related organophosphonates on cancer cell lines have shown significant promise, suggesting that bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate may also exhibit similar properties .

Comparative Analysis

The following table compares bis(propan-2-yl) {4-(dimethylamino)phenylmethyl}phosphonate with other related compounds:

Compound NameStructureUnique Features
N,N-bis(propan-2-yl)phosphinic amideContains phosphinic rather than phosphonate functionalityMay exhibit different biological activities due to structural differences
4-[bis(4-(dimethylamino)phenyl)methyl]phenolTertiary amino compound with multiple phenolic groupsFocused on potential antioxidant properties
Diphenyl phosphinateSimpler structure without alkyl groupsOften used in flame retardants

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